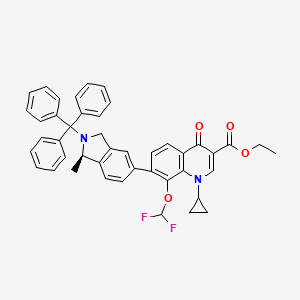
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a quinoline core, a cyclopropyl group, and a difluoromethoxy substituent, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and attachment of the difluoromethoxy substituent. Common synthetic routes include:
Quinoline Synthesis: The quinoline core can be synthesized using methods like the Skraup synthesis or Friedländer synthesis.
Substituent Introduction: The difluoromethoxy group can be introduced using nucleophilic substitution reactions with appropriate difluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.
Pharmaceuticals: The compound may exhibit biological activity, making it useful in the development of new pharmaceutical agents.
Material Science: Its unique chemical properties may find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A simpler analog without the isoindoline and trityl groups.
8-(Difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the cyclopropyl and isoindoline groups.
1-Cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the difluoromethoxy and isoindoline groups.
Uniqueness
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, difluoromethoxy substituent, and isoindoline moiety makes it distinct from other similar compounds .
Properties
CAS No. |
194804-45-0 |
|---|---|
Molecular Formula |
C44H38F2N2O4 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C44H38F2N2O4/c1-3-51-42(50)38-27-47(34-20-21-34)39-37(40(38)49)24-23-36(41(39)52-43(45)46)29-19-22-35-28(2)48(26-30(35)25-29)44(31-13-7-4-8-14-31,32-15-9-5-10-16-32)33-17-11-6-12-18-33/h4-19,22-25,27-28,34,43H,3,20-21,26H2,1-2H3/t28-/m1/s1 |
InChI Key |
DDEXFWPIKLVUNL-MUUNZHRXSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)[C@H](N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8 |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)C(N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
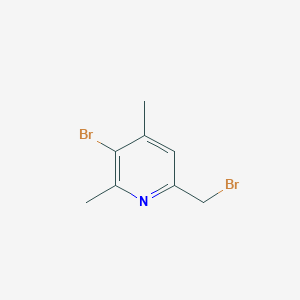
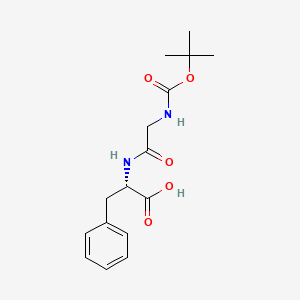
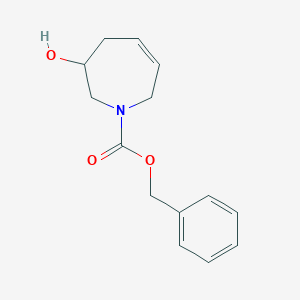
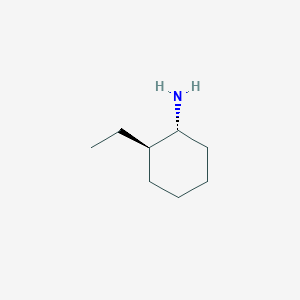
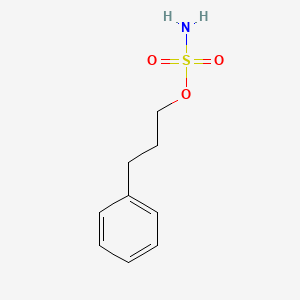

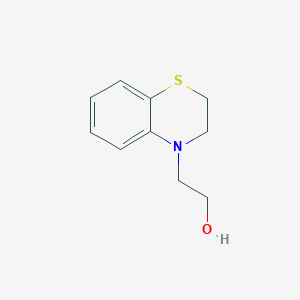
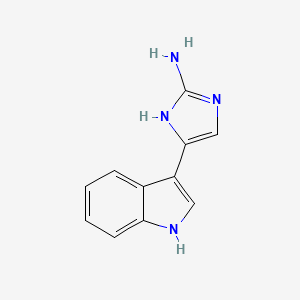
![2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid](/img/structure/B8640869.png)
![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)
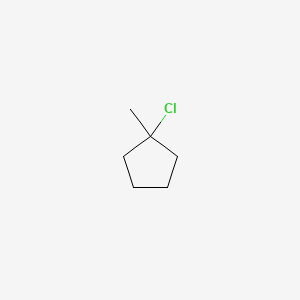
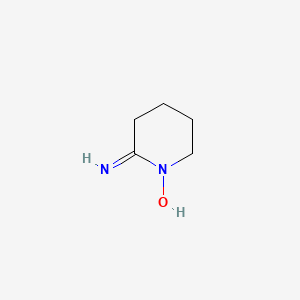
propanedinitrile](/img/structure/B8640897.png)
